molecular formula C15H14ClNO2S B5778377 N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide

N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide

Cat. No. B5778377
M. Wt: 307.8 g/mol
InChI Key: PFXCZDAMVUAXBF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as CMMD, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a member of the benzamide family and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These effects make N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in inflammation and tumor growth. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the activity of COX-2 and iNOS, which are key enzymes involved in the production of pro-inflammatory cytokines and nitric oxide. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has also been shown to inhibit the activation of NF-κB and to induce apoptosis in cancer cells. These effects make N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide a promising candidate for the treatment of inflammatory diseases and cancer.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying inflammation and tumor growth. However, N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize and analyze. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide also has some toxicity concerns, and its safety profile needs to be further investigated before it can be used in clinical trials.

Future Directions

There are several future directions for the study of N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide. One area of research is the development of more efficient synthesis methods for N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide and its analogs. Another area of research is the investigation of the safety and efficacy of N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide in preclinical and clinical studies. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has shown promising results in animal models of inflammation and cancer, and further studies are needed to evaluate its potential as a therapeutic agent. Additionally, the mechanism of action of N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide needs to be further elucidated to identify potential targets for drug development. Overall, N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide is a promising compound that has the potential to be developed into a new class of drugs for the treatment of inflammatory diseases and cancer.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide involves the reaction of 3-chlorophenyl isocyanate with 2-methoxy-4-(methylthio)aniline in the presence of a base, such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide. The synthesis of N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been optimized to improve the yield and purity of the final product, and various modifications to the synthesis method have been reported in the literature.

properties

IUPAC Name

N-(3-chlorophenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c1-19-14-9-12(20-2)6-7-13(14)15(18)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXCZDAMVUAXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide

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